D-Glucose-13C,d2

stable isotope labeling isotopic enrichment chemical purity

D-Glucose-13C,d2 (CAS 478529-33-8) is a site-specific, dual-isotope tracer engineered for definitive pentose phosphate pathway (PPP) flux quantification. Unlike uniform ¹³C-glucose (M+6) or single-isotope analogs, its exclusive M+3 isotopic envelope eliminates overlapping isotopologue confounding. The co-localized ¹³C and ²H at C6 enables simultaneous carbon tracing and hydrogen exchange correction in a single LC-MS or ²H NMR run, yielding PPP activity measurements up to five-fold more physiologically relevant than single-isotope methods. Procure this lot-certified (≥98% D, ≥99% 13C) standard for metabolic reprogramming studies, GC/LC-MS internal standardization, and quantitative anomer analysis without workflow compromise.

Molecular Formula C6H12O6
Molecular Weight 183.16 g/mol
CAS No. 478529-33-8
Cat. No. B583779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-13C,d2
CAS478529-33-8
SynonymsD-Glucose-6-13C-6-C-2H2
Molecular FormulaC6H12O6
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1D2
InChIKeyGZCGUPFRVQAUEE-FWMJORRFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucose-13C,d2 (CAS 478529-33-8): Dual-Labeled Glucose Tracer for Metabolic Flux and NMR Studies


D-Glucose-13C,d2 (CAS 478529-33-8) is a stable isotope-labeled analog of D-glucose featuring site-specific substitution: a carbon-13 atom at the C6 position and two deuterium atoms replacing the C6 geminal protons. This compound belongs to the class of dual-labeled carbohydrate tracers and is characterized by a molecular formula of C5¹³CH₁₀D₂O₆ and a molecular weight of 183.16 g/mol [1]. The isotopic labeling confers a nominal mass shift of M+3 relative to unlabeled glucose . Unlike fully labeled or single-isotope glucose variants, D-Glucose-13C,d2 is specifically designed to enable simultaneous carbon tracing and hydrogen/deuterium exchange measurements in metabolic flux analysis, particularly for quantifying pentose phosphate pathway (PPP) activity and for use as an internal standard in LC-MS/MS assays [2][3].

D-Glucose-13C,d2 Procurement: Why Site-Specific Dual Labeling Cannot Be Approximated by Generic 13C or Deuterium Glucose Analogs


Generic substitution of D-Glucose-13C,d2 with alternative labeled glucose compounds—such as uniformly labeled D-Glucose-13C₆, perdeuterated D-Glucose-d₇, or single-isotope D-Glucose-6-¹³C—introduces critical analytical and metabolic liabilities. Uniform ¹³C labeling (M+6) produces overlapping isotopologue patterns that confound mass spectrometry-based flux analysis and precludes the specific tracking of C6 carbon fate through the pentose phosphate pathway [1]. Perdeuteration alone lacks the ¹³C NMR handle required for carbon-specific metabolic tracing, while single-isotope ¹³C labeling fails to provide the deuterium exchange information essential for correcting PPP activity quantification [2]. The co-localization of ¹³C and ²H at the C6 position in D-Glucose-13C,d2 yields a distinct M+3 isotopic envelope, enables ²H NMR detection of lactate isotopomers derived from glucose C6, and permits simultaneous monitoring of carbon flux and hydrogen exchange in a single incubation—capabilities that cannot be achieved by any single-isotope or uniformly labeled analog [3][4].

D-Glucose-13C,d2 Quantitative Differentiation Evidence Versus Closest Labeled Glucose Analogs


Isotopic Enrichment and Chemical Purity: D-Glucose-13C,d2 Versus D-Glucose-13C₆,d₇

D-Glucose-13C,d2 exhibits consistently higher deuterium atom% enrichment compared to the fully labeled analog D-Glucose-13C₆,d₇. Commercial specifications for D-Glucose-13C,d2 from a major supplier indicate 99 atom % ¹³C and 98 atom % D, with chemical purity of 98% (CP) . In contrast, the equivalent fully labeled D-Glucose-13C₆,d₇ is typically supplied at only 80 atom % D despite 99 atom % ¹³C, reflecting the synthetic difficulty of achieving high deuteration at all seven exchangeable positions . This 18-percentage-point deficit in deuterium enrichment for the fully labeled analog introduces significant isotopic dilution that compromises the sensitivity and quantitative accuracy of ²H NMR experiments and deuterium-based metabolic tracing applications.

stable isotope labeling isotopic enrichment chemical purity NMR spectroscopy

Pentose Phosphate Pathway Activity Quantification: Dual-Labeled Versus Single-Isotope Glucose

Dual-labeled glucose analogs structurally related to D-Glucose-13C,d2 enable accurate quantification of pentose phosphate pathway (PPP) activity in a single incubation, whereas single-isotope approaches systematically underestimate PPP flux. Using (6-¹³C,1,6,6-²H₃)glucose—a close structural analog of D-Glucose-13C,d2—²H NMR spectroscopic analysis of media from cultured rat 9L glioma cells yielded a measured PPP activity of 30.8 ± 2.1%. In parallel incubations using single-isotope (1-¹³C)glucose and (6-¹³C)glucose, PPP activity was quantified at only 6.0 ± 0.8% [1]. The five-fold discrepancy arises because single-isotope methods cannot account for selective ²H loss from the C1 position catalyzed by phosphomannose isomerase, a correction that is intrinsic to the dual-labeled design [2]. D-Glucose-13C,d2, with its site-specific ¹³C and ²H labeling at C6, provides the essential isotopic combination required for this validated PPP quantification methodology.

metabolic flux analysis pentose phosphate pathway 2H NMR cancer metabolism

NMR Spectral Simplification: Deuteration-Induced ¹³C Chemical Shift Dispersion and Reduced Coupling Complexity

Deuteration at the C6 position in D-Glucose-13C,d2 produces a measurable deuterium isotope effect on ¹³C chemical shifts and eliminates ¹H-¹³C coupling at the labeled carbon, facilitating unambiguous signal assignment and quantitation. Studies on deuterated sugars demonstrate that substitution of a proton with a deuteron at the β-position induces a ¹³C chemical shift perturbation of up to −0.10 ppm [1]. In D-Glucose-13C,d2, the geminal ²H₂ substitution at C6 replaces the complex ¹H-¹³C multiplet structure with a simplified singlet resonance in ¹³C NMR spectra, provided broadband ¹H decoupling is not employed [2]. This contrasts with non-deuterated D-Glucose-6-¹³C, which retains full ¹JCH and ³JHH coupling, producing a more complex signal envelope that complicates integration and reduces effective signal-to-noise in quantitative NMR experiments. The isotope-induced shift also enables separate resolution of α- and β-anomeric C6 signals in equilibrium mixtures, a capability not available with non-deuterated analogs [3].

13C NMR spectroscopy deuterium isotope effect spectral resolution anomeric equilibria

Mass Spectrometric Differentiation: Distinct M+3 Isotopic Envelope Versus Uniformly Labeled Analogs

D-Glucose-13C,d2 generates a unique nominal mass shift of M+3 (183.16 Da) relative to unlabeled glucose (180.16 Da), which is intermediate between single-isotope analogs and fully labeled variants. This specific mass increment avoids the problematic spectral overlap and fragment loss issues associated with uniformly ¹³C-labeled glucose internal standards. In LC-MS/MS methods for serum glucose quantification, the use of D-Glucose-¹³C₆ (M+6) as an internal standard results in the loss of three out of six ¹³C-labeled carbon atoms during in-source fragmentation, rendering the approach unsuitable for simultaneous tracer enrichment measurements [1]. D-Glucose-13C,d2, with its site-specific labeling at C6, preserves the M+3 precursor ion integrity through typical ESI conditions and yields a distinct isotopologue cluster that does not overlap with endogenous glucose isotopomers (M0 to M2) in biological matrices . This chromatographic and mass spectrometric orthogonality enables robust quantitation in complex samples without requiring extensive chromatographic resolution of the analyte and internal standard.

LC-MS/MS isotope dilution internal standard isotopologue distribution

Batch-to-Batch Consistency and Regulatory Documentation: Vendor-Grade Comparative Analysis

Commercial supply chains for D-Glucose-13C,d2 demonstrate superior batch-to-batch consistency in isotopic enrichment compared to alternative dual-labeled glucose compounds. A major supplier (Bidepharm) provides D-Glucose-6-¹³C-6-C-d2 with standard purity of 98% and isotopic enrichment specifications of ≥98 atom % D and ≥99 atom % ¹³C, with each batch accompanied by full analytical characterization including NMR, HPLC, and GC verification reports . In contrast, the structurally related compound D-Glucose-¹³C₂,d₂ (CAS 157171-80-7) exhibits greater supplier-to-supplier variability in deuterium enrichment, with reported values ranging from 80 atom % to 98 atom % D depending on the manufacturer and synthetic route . The C6-specific dual labeling in D-Glucose-13C,d2 is achieved via a well-established synthetic pathway that reliably yields high isotopic fidelity, whereas multi-site labeling introduces cumulative synthetic uncertainty that manifests as lower and more variable enrichment levels.

quality control certificate of analysis GMP isotopic purity verification

D-Glucose-13C,d2: Optimal Procurement-Driven Application Scenarios in Metabolic Research and Bioanalysis


Single-Incubation Quantification of Pentose Phosphate Pathway Flux in Cancer Metabolism Studies

Researchers investigating the metabolic reprogramming of cancer cells (e.g., glioblastoma, pancreatic adenocarcinoma) can utilize D-Glucose-13C,d2 to accurately quantify PPP activity without requiring multiple parallel tracer incubations. The dual labeling at C6 enables simultaneous tracking of carbon flux and correction for deuterium exchange via ²H NMR or LC-MS analysis of lactate isotopomers. As demonstrated with the structurally analogous (6-¹³C,1,6,6-²H₃)glucose, this approach yields PPP activity measurements approximately five-fold higher than those obtained with single-isotope tracers, providing a physiologically relevant assessment of the pathway's contribution to NADPH production and biosynthetic precursor generation [1]. Procurement of D-Glucose-13C,d2 is indicated when the experimental objective is to distinguish oxidative from non-oxidative PPP contributions in a single, streamlined experimental workflow.

Isotope Dilution LC-MS/MS Internal Standard for Serum Glucose with Concurrent Tracer Enrichment Capability

Clinical chemistry and metabolomics laboratories developing primary reference measurement procedures for serum glucose should consider D-Glucose-13C,d2 as the internal standard of choice. Unlike D-Glucose-¹³C₆, which suffers from the loss of three ¹³C labels during ESI fragmentation and precludes simultaneous tracer enrichment analysis, the M+3 mass shift and site-specific labeling of D-Glucose-13C,d2 preserve the analytical integrity required for dual-purpose assays [2]. This compound supports both absolute glucose quantitation via isotope dilution and the concurrent measurement of metabolic tracer incorporation, a requirement for studies linking glucose concentration to metabolic flux in diabetes research and nutritional intervention trials.

High-Resolution ¹³C NMR Studies of Carbohydrate Conformation and Anomeric Equilibria

Structural biologists and carbohydrate chemists investigating the solution-state conformation and mutarotation dynamics of D-glucose benefit from the spectral simplification conferred by D-Glucose-13C,d2. The geminal deuteration at C6 eliminates ¹H-¹³C coupling at the labeled carbon, reducing the C6 resonance to a singlet that can be integrated with higher accuracy for quantitative anomer ratio determination [3]. The deuterium-induced ¹³C isotope shift (up to −0.10 ppm) additionally provides a means to resolve the α- and β-anomeric C6 signals without requiring low-temperature or specialized solvent conditions, facilitating equilibrium and kinetic studies under physiologically relevant temperatures.

Metabolic Flux Analysis Requiring High Deuterium Enrichment Consistency

Longitudinal metabolic studies—such as those assessing drug-induced modulation of glucose metabolism or disease progression in animal models—demand isotopic tracers with high and consistent enrichment across procurement lots. D-Glucose-13C,d2 is commercially available with validated specifications of ≥98 atom % D and ≥99 atom % ¹³C, supported by batch-specific certificates of analysis . This level of consistency exceeds that of multi-site deuterated glucose analogs (e.g., D-Glucose-¹³C₆,d₇, typically 80 atom % D) and reduces the experimental variance introduced by isotopic dilution, thereby increasing statistical power and reducing the number of animals or replicates required per study arm.

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